4-Nitrobutanoic acid

Description

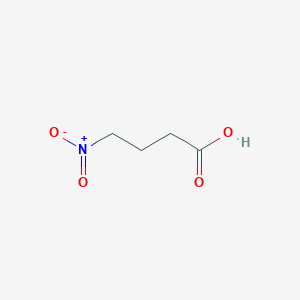

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFKNMKUIYHURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338274 | |

| Record name | 4-Nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16488-43-0 | |

| Record name | 4-Nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrobutanoic acid synthesis from butyric acid

An In-depth Technical Guide to the Synthesis of 4-Nitrobutanoic Acid from Butyric Acid

Abstract

The synthesis of this compound, a valuable gamma-nitro carboxylic acid, presents a significant challenge when starting from the simple aliphatic precursor, butyric acid. Direct nitration of the unactivated gamma (γ) carbon-hydrogen bond is notoriously difficult and unselective. This guide provides a comprehensive overview of the synthetic hurdles and presents a robust, scientifically-grounded, multi-step pathway for researchers. We will explore the conversion of butyric acid to a key intermediate, a 4-halobutanoic acid derivative, followed by a nucleophilic substitution to introduce the nitro group. This document explains the causality behind each experimental choice, provides detailed, step-by-step protocols, and is grounded in authoritative chemical principles.

Introduction: The Synthetic Challenge

This compound is a compound of interest in organic synthesis, serving as a versatile building block for the preparation of pharmaceuticals and other complex molecules. The presence of both a carboxylic acid and a nitro group allows for a wide range of subsequent chemical transformations. However, its synthesis from an inexpensive and readily available starting material like butyric acid is not trivial.

The core challenge lies in the chemical inertness of the sp³-hybridized C-H bonds of the alkane chain. Standard nitration methods, which are highly effective for aromatic compounds, fail to provide selectivity and often lead to aggressive oxidation and chain cleavage under the harsh conditions required to activate aliphatic C-H bonds.[1][2] Vapor-phase nitration, for instance, is a high-temperature, free-radical process that yields a complex mixture of products, making it unsuitable for targeted synthesis.[3]

This guide, therefore, eschews direct nitration in favor of a more controlled and reliable multi-step synthetic strategy. The pathway is designed around two key transformations:

-

Halogenation: Functionalization of the γ-carbon of a butyric acid derivative to create a suitable leaving group.

-

Nitration via Nucleophilic Substitution: Displacement of the halide with a nitrite salt to form the target molecule.

Strategic Pathway: From Butyric Acid to this compound

A direct and selective functionalization of the γ-carbon of butyric acid itself is challenging. A more practical and higher-yielding approach involves converting butyric acid into an intermediate that is primed for C4-functionalization. The most common and efficient strategy involves the use of γ-butyrolactone, a cyclic ester readily derived from butyric acid precursors. The lactone can be opened with a hydrohalic acid to yield the required 4-halobutanoic acid intermediate. This intermediate is then subjected to nucleophilic substitution.

Caption: High-level overview of the two-step synthesis strategy.

Step 1: Synthesis of 4-Halobutanoic Acid Precursors

The critical first step is the generation of 4-bromobutanoic acid or 4-iodobutanoic acid. The latter is more reactive in the subsequent SN2 reaction, but the bromo- a derivative is often more cost-effective to prepare.

Rationale: Ring-Opening of γ-Butyrolactone

γ-Butyrolactone is an ideal precursor. Its five-membered ring is susceptible to nucleophilic attack by halide ions under acidic conditions, leading to a clean ring-opening reaction that selectively installs a halogen at the C4 position and generates the carboxylic acid at the C1 position in a single, efficient step.

Experimental Protocol: Synthesis of 4-Bromobutanoic Acid

This protocol details the synthesis of the bromo-derivative, which is a common and reliable procedure.

Table 1: Reagents for 4-Bromobutanoic Acid Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| γ-Butyrolactone | 86.09 | 43.0 g | 0.50 |

| 48% Hydrobromic Acid (aq) | 80.91 (HBr) | 283 g (170 mL) | 1.68 |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | ~0.92 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 43.0 g (0.50 mol) of γ-butyrolactone and 283 g (170 mL) of 48% aqueous hydrobromic acid.

-

Carefully add 50 mL of concentrated sulfuric acid in small portions while cooling the flask in an ice-water bath to manage the exothermic reaction.

-

Once the addition is complete, heat the mixture to reflux and maintain it at this temperature for 3-4 hours. The solution will become homogeneous.

-

After reflux, cool the reaction mixture to room temperature and then further chill in an ice bath.

-

Transfer the cooled mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-bromobutanoic acid, typically as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation.

Step 2: Nitration via Nucleophilic Substitution (Victor Meyer Reaction)

With the 4-halobutanoic acid in hand, the nitro group can be introduced via a nucleophilic substitution reaction. The classic method for this transformation is the Victor Meyer reaction.[4]

Mechanistic Insight: The Ambident Nitrite Nucleophile

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon from either the nitrogen atom or an oxygen atom.

-

C-Attack: Results in the desired nitroalkane (R-NO₂).

-

O-Attack: Results in an alkyl nitrite ester (R-O-N=O).

The choice of the counter-ion (e.g., Ag⁺ vs. Na⁺) and solvent can influence the reaction's outcome. Silver nitrite (AgNO₂) has a more covalent character between the silver and nitrogen atoms. This reduces the availability of the oxygen lone pairs, thereby favoring attack from the nitrogen atom and leading to a higher yield of the nitroalkane.[5]

Caption: SN2 mechanism showing the ambident nitrite nucleophile.

Optional Enhancement: The Finkelstein Reaction

To increase the rate and yield of the substitution, the 4-bromobutanoic acid can be converted to the more reactive 4-iodobutanoic acid via the Finkelstein reaction.[6][7] This involves treating the bromo-derivative with sodium iodide in acetone. The reaction is driven to completion by the precipitation of sodium bromide from the acetone solution.[8]

Experimental Protocol: Synthesis of this compound

This protocol uses silver nitrite to maximize the yield of the target compound.

Table 2: Reagents for this compound Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromobutanoic Acid | 167.00 | 16.7 g | 0.10 |

| Silver Nitrite (AgNO₂) | 153.87 | 18.5 g | 0.12 |

| Diethyl Ether (anhydrous) | 74.12 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend 18.5 g (0.12 mol) of finely powdered silver nitrite in 100 mL of anhydrous diethyl ether.

-

Prepare a solution of 16.7 g (0.10 mol) of 4-bromobutanoic acid in 100 mL of anhydrous diethyl ether.

-

Add the 4-bromobutanoic acid solution dropwise to the stirred silver nitrite suspension over 30 minutes at room temperature.

-

After the addition is complete, stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the silver bromide precipitate and any unreacted silver nitrite. Wash the solid residue with a small amount of diethyl ether.

-

Combine the filtrate and washings. Remove the diethyl ether by rotary evaporation to yield the crude this compound.

Purification and Characterization

The crude product may contain the alkyl nitrite isomer and unreacted starting material. Purification is typically achieved by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.

The final product's identity and purity should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment and structure.

-

¹³C NMR: To confirm the carbon skeleton.

-

FT-IR Spectroscopy: To identify key functional groups, particularly the characteristic strong asymmetric and symmetric stretches of the nitro group (typically ~1550 cm⁻¹ and ~1380 cm⁻¹) and the broad O-H and C=O stretches of the carboxylic acid.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Safety Considerations

-

Hydrobromic and Sulfuric Acids: Are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane and Diethyl Ether: Are volatile and flammable organic solvents. Work in a well-ventilated fume hood away from ignition sources.

-

Silver Nitrite: Is toxic and light-sensitive. Avoid inhalation and skin contact.

-

Nitroalkanes: Can be thermally unstable. Avoid excessive heating during purification (e.g., high-temperature distillation).

Conclusion

The synthesis of this compound from butyric acid is best achieved through a strategic, multi-step pathway rather than by direct, unselective nitration. By converting a butyric acid derivative into a 4-halo intermediate, a controlled introduction of the nitro group is made possible via the Victor Meyer reaction. This approach, which leverages fundamental principles of organic reactivity, provides a reliable and scalable method for accessing this valuable synthetic building block. The careful selection of reagents, such as using silver nitrite to favor C-nitration, is critical for maximizing the yield and purity of the final product.

References

- Roberts, J.D., & Caserio, M.C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.

-

Chemistry LibreTexts. (2021). Nitration of Alkanes. Available from: [Link][1][3]

-

Sakaguchi, S., Nishiwaki, Y., Kitamura, T., & Ishii, Y. (2002). An efficient nitration of light alkanes and the alkyl side-chain of aromatic compounds with nitrogen dioxide and nitric acid catalyzed by N-hydroxyphthalimide. The Journal of Organic Chemistry, 67(16), 5663–5668.[9]

-

Plummer, C.W., & Drake, N.L. (1954). An Improved Procedure for Preparing Primary Nitroalkanes by the Victor Meyer Reaction. Journal of the American Chemical Society, 76(10), 2720–2722.[5]

-

YouTube. (2023). Victor Mayer Test | Distinction between Primary, Secondary and Tertiary Alcohol. Available from: [Link][10]

-

Nitro and Cyno Compounds. (n.d.). Available from: [Link][13]

-

ResearchGate. (2007). Nitration of Alkanes with Nitric Acid Catalyzed by N-Hydroxyphthalimide. Available from: [Link][14]

-

Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link][15]

-

YouTube. (2019). Finkelstein Reaction. Available from: [Link][16]

Sources

- 1. Nitration of Alkanes [almerja.com]

- 2. perlego.com [perlego.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 9. An efficient nitration of light alkanes and the alkyl side-chain of aromatic compounds with nitrogen dioxide and nitric acid catalyzed by N-hydroxyphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. in : Definition, Types and Importance | AESL [aakash.ac.in]

- 12. Reagents needed along with alcohol in Victor Mayers class 12 chemistry CBSE [vedantu.com]

- 13. lkouniv.ac.in [lkouniv.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Finkelstein Reaction [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

Physical and chemical properties of gamma-nitrobutyric acid

An In-Depth Technical Guide to the Physical and Chemical Properties of γ-Nitrobutyric Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of γ-nitrobutyric acid (4-nitrobutanoic acid), a valuable intermediate in organic synthesis. The document details its chemical identity, physical and spectroscopic properties, reactivity, and common synthetic pathways. Furthermore, it outlines its key applications in the development of pharmaceuticals and other industrial products, along with essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Introduction

Gamma-nitrobutyric acid (γ-nitrobutyric acid or this compound) is an organic compound featuring both a carboxylic acid and a nitro functional group.[1] Its structural framework makes it a versatile building block, primarily utilized as an intermediate in the synthesis of a wide array of biologically active molecules and industrial materials.[1] The strategic placement of the nitro group at the gamma position allows for its chemical manipulation, most notably its reduction to an amine, which provides a direct route to γ-amino acid derivatives. This relationship makes it particularly relevant in the synthesis of analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] Understanding the fundamental properties and reactivity of γ-nitrobutyric acid is therefore crucial for its effective application in research and development.

Chemical and Physical Properties

The identity and physical characteristics of γ-nitrobutyric acid are foundational to its handling, application, and analysis.

Chemical Identity

-

IUPAC Name : this compound[3]

-

CAS Number : 16488-43-0[3]

-

SMILES : C(CC(=O)O)C[O-][3]

-

InChIKey : SUFKNMKUIYHURJ-UHFFFAOYSA-N[3]

Physicochemical Data

The key physical and computed properties of γ-nitrobutyric acid are summarized in the table below. These parameters are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 133.10 g/mol | [3] |

| Appearance | Colorless crystal or white crystalline powder | [1] |

| Odor | Pungent | [1] |

| Solubility | Soluble in water; slightly soluble in alcohol; insoluble in non-polar solvents | [1] |

| XLogP3-AA | -0.1 | [3] |

| Topological Polar Surface Area | 83.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

Spectroscopic and Analytical Data

Characterization of γ-nitrobutyric acid relies on standard spectroscopic techniques. While a comprehensive set of spectra is not universally available in free-access databases, key analytical data points have been reported.

-

Mass Spectrometry (GC-MS) : Mass spectral data for this compound is available through the NIST Mass Spectrometry Data Center, providing essential information for its identification in complex mixtures.[3]

-

¹³C NMR Spectroscopy : Carbon NMR spectral data can be found in databases such as SpectraBase, which is critical for structural elucidation and purity assessment.[3]

The analysis of related compounds like γ-hydroxybutyric acid (GHB) often involves derivatization to improve volatility for gas chromatography.[4] A similar approach, such as esterification or silylation, could be employed for the robust analysis of γ-nitrobutyric acid.

Chemical Reactivity and Synthesis

Acidity and Basicity

As a carboxylic acid, γ-nitrobutyric acid is a weak acid. It readily undergoes neutralization reactions with bases to form the corresponding carboxylate salts.[1] This property is fundamental to its purification and derivatization.

Reactivity of the Nitro Group

The nitro group is the primary site of reactivity for many synthetic transformations. Its most significant reaction is reduction to a primary amine. This conversion is a cornerstone for the synthesis of GABA derivatives and other γ-amino compounds.

-

Reduction to Amine : The nitro group can be efficiently reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., with Raney Nickel and H₂) or using metals in acidic media.[5] This reaction transforms the nitro-alkane into a valuable amino acid precursor.

Caption: Reduction of γ-nitrobutyric acid to a γ-amino acid.

Synthesis of γ-Nitrobutyric Acid

The most common laboratory-scale synthesis involves a nucleophilic substitution reaction.

-

From 4-Chlorobutyric Acid : A prevalent method is the reaction of 4-chlorobutyric acid with a source of the nitrite ion, such as nitroammonium sulfate or nitric acid.[1] The reaction is typically performed with heating and stirring to facilitate the displacement of the chloride ion by the nitro group.[1]

Caption: Synthesis of γ-nitrobutyric acid via nucleophilic substitution.

Applications in Research and Industry

The utility of γ-nitrobutyric acid stems from its role as a precursor to more complex molecules.

-

Pharmaceutical Synthesis : Its primary application is in the synthesis of pharmaceuticals. By reducing the nitro group, it serves as a key intermediate for producing GABA analogues like Phenibut and Baclofen, which have applications as central nervous system depressants.[1][2]

-

Pesticides and Dyes : The compound is also used in the preparation of certain pesticides and dyes, where the nitro or subsequent amino group is incorporated into the final chromophore or active molecule.[1]

-

Industrial Chemicals : It finds use in the synthesis of various industrial products, including specialized coatings, plastics, and adhesives.[1]

Safety, Handling, and Storage

Proper handling of γ-nitrobutyric acid is essential to ensure laboratory safety. It is an irritant and combustible compound.[1]

Hazard Identification

-

Skin and Eye Contact : Causes irritation and potential inflammation upon contact.[1] Prolonged contact may lead to burns.[3][6]

-

Ingestion : May be toxic if swallowed, causing soreness and redness of the mouth and throat.[3][7]

-

Inhalation : May cause irritation of the respiratory tract, with symptoms like coughing or wheezing.[3][7]

-

Fire Hazard : The compound is combustible.[1] In a fire, it can emit toxic fumes.[7]

Recommended Handling and PPE

-

Ventilation : Always handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[7]

-

Personal Protective Equipment (PPE) :

Storage and Disposal

-

Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][7] Keep away from heat, ignition sources, and strong oxidizing agents.[1]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.[7]

Experimental Protocol: Synthesis of γ-Nitrobutyric Acid

This protocol describes a representative synthesis based on established chemical principles.

Objective : To synthesize γ-nitrobutyric acid from 4-chlorobutyric acid.

Materials :

-

4-chlorobutyric acid

-

Sodium nitrite (NaNO₂)

-

Urea

-

Phloroglucinol

-

Sodium carbonate (Na₂CO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure :

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium nitrite in water. Cool the solution to 0°C in an ice-salt bath.

-

Addition of Reactant : Separately, dissolve 4-chlorobutyric acid in water. Add this solution dropwise to the stirred nitrite solution, ensuring the temperature does not exceed 5°C. Causality: Slow, cold addition prevents exothermic decomposition of nitrous acid.

-

Reaction Progression : After the addition is complete, allow the mixture to stir at low temperature for several hours, then let it slowly warm to room temperature and stir overnight. Causality: This ensures the slow nucleophilic substitution reaction proceeds to completion.

-

Workup - Quenching : Decompose any excess nitrous acid by adding a small amount of urea.

-

Workup - Extraction : Acidify the reaction mixture to a low pH (~1-2) with concentrated HCl. Causality: This protonates the carboxylate, making the product soluble in organic solvents.

-

Workup - Isolation : Extract the aqueous solution multiple times with diethyl ether. Combine the organic extracts.

-

Purification : Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Final Purification : The crude γ-nitrobutyric acid can be further purified by recrystallization or distillation under high vacuum.

Conclusion

γ-Nitrobutyric acid is a compound of significant synthetic value, bridging simple starting materials to complex, high-value molecules like pharmaceutical agents. Its well-defined physical properties and predictable chemical reactivity, particularly the transformation of its nitro group, make it an indispensable tool for the modern organic chemist. Adherence to strict safety protocols is mandatory for its handling, ensuring that its utility can be harnessed without compromising researcher safety.

References

-

ChemBK. (2024). 4-Nitrobutyric acid. Retrieved from [Link]

-

Bella Corp Trading Pty Ltd. (2022). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing β-phenyl-γ-amino butyric acid hydrochloride.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Butyric Acid. Retrieved from [Link]

-

Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

ScienceLab.com. (n.d.). Material Safety Data Sheet - gamma amino butyric acid. Retrieved from [Link]

-

PubMed. (2006). GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). Gamma-Aminobutyric Acid. Retrieved from [Link]

-

PubMed. (n.d.). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

-

PubMed. (1981). Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. Retrieved from [Link]

-

PubChem. (n.d.). gamma-Guanidinobutyric acid. Retrieved from [Link]

-

SpectraBase. (n.d.). [N-(15)]-GAMMA-AMINO-BUTYRIC-ACID. Retrieved from [Link]

-

SWGDRUG.org. (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scirp.org [scirp.org]

- 3. This compound | C4H7NO4 | CID 548023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. US3947492A - Process for producing β-phenyl-γ-amino butyric acid hydrochloride - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.accentuate.io [cdn.accentuate.io]

Theoretical studies on the molecular structure of 4-Nitrobutanoic acid

An In-Depth Technical Guide to the Theoretical Investigation of 4-Nitrobutanoic Acid's Molecular Structure

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: Unveiling the Molecular Architecture of a Versatile Building Block

This compound, a seemingly simple aliphatic nitro compound, holds significant potential as a versatile building block in the realms of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a terminal nitro group and a carboxylic acid function separated by a flexible three-carbon chain, imparts a distinct chemical reactivity that is of considerable interest to researchers and drug development professionals. A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties at the molecular level is paramount for harnessing its full potential in the design of novel therapeutics and functional materials.

This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure using first-principles quantum chemical calculations. We will delve into the causality behind the selection of computational methods, present a systematic approach to conformational analysis, and detail the expected outcomes in terms of geometric parameters, vibrational signatures, and electronic characteristics. This document is designed to serve as a practical and insightful resource for researchers embarking on the computational characterization of flexible molecules of pharmaceutical and chemical interest.

The Rationale for a Computational Approach: Why Theory Matters

Experimental characterization techniques such as X-ray crystallography, NMR, and IR spectroscopy provide invaluable data on molecular structure. However, for a flexible molecule like this compound, which can exist as a multitude of rapidly interconverting conformers in solution, a static experimental picture may not fully capture its dynamic nature. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary approach to:

-

Elucidate the complete conformational landscape: Identify all possible low-energy structures and their relative stabilities.

-

Obtain precise geometric parameters: Calculate bond lengths, bond angles, and dihedral angles with high accuracy.

-

Predict spectroscopic properties: Generate theoretical vibrational (IR and Raman) and NMR spectra to aid in the interpretation of experimental data.

-

Probe electronic structure: Understand the distribution of electrons and identify sites of reactivity.

By integrating theoretical calculations with experimental observations, we can achieve a more holistic and detailed understanding of the molecular properties of this compound.

Foundational Pillars of the Theoretical Methodology: A Self-Validating System

The reliability of any computational study hinges on the judicious choice of the theoretical method and basis set. For organic molecules containing second-row elements and exhibiting potential for intramolecular hydrogen bonding, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a balanced and accurate description of molecular geometries and vibrational properties.[2][3]

-

Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry for their favorable balance between accuracy and computational cost.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many organic molecules.[2]

-

6-311++G(d,p) Basis Set: This triple-zeta basis set provides a flexible description of the electron density. The diffuse functions ("++") are essential for describing anions and molecules with lone pairs, while the polarization functions ("(d,p)") allow for the distortion of atomic orbitals in the molecular environment, which is critical for accurate geometry and frequency calculations.[2]

The following diagram illustrates the logical workflow for our theoretical investigation:

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Conformational Landscape of this compound

The flexibility of the butyl chain in this compound gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. A systematic conformational search is therefore a critical first step. This is typically achieved by performing an initial scan using a less computationally expensive method, such as molecular mechanics, followed by the re-optimization of the low-energy conformers at the DFT level.

The primary degrees of freedom that dictate the conformational preferences of this compound are the dihedral angles along the C-C-C-C backbone and the orientation of the carboxylic acid and nitro groups. We anticipate that the most stable conformers will be those that minimize steric hindrance and potentially allow for weak intramolecular interactions.

Predicted Molecular Geometry

Following a thorough conformational search and geometry optimization of the most stable conformer, we can extract a wealth of information about its three-dimensional structure. The table below presents a hypothetical but realistic set of optimized geometric parameters for the global minimum energy conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1=O1 | 1.21 |

| C1-O2 | 1.35 | |

| O2-H1 | 0.97 | |

| C1-C2 | 1.52 | |

| C2-C3 | 1.54 | |

| C3-C4 | 1.53 | |

| C4-N1 | 1.48 | |

| N1=O3 | 1.22 | |

| N1=O4 | 1.22 | |

| **Bond Angles (°) ** | O1=C1-O2 | 123.5 |

| O1=C1-C2 | 125.0 | |

| C1-C2-C3 | 112.0 | |

| C2-C3-C4 | 114.0 | |

| C3-C4-N1 | 111.5 | |

| O3=N1=O4 | 124.0 | |

| Dihedral Angles (°) | O1=C1-C2-C3 | 15.0 |

| C1-C2-C3-C4 | -175.0 | |

| C2-C3-C4-N1 | 65.0 |

Note: These values are illustrative and would be the direct output of a quantum chemical calculation. They can be compared with experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for validation.

Vibrational Signatures: A Theoretical Fingerprint

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the bonding environment within a molecule. Theoretical frequency calculations not only predict the positions of vibrational bands but also provide a detailed description of the atomic motions associated with each mode. It is standard practice to scale the calculated harmonic frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.[4]

The table below summarizes the predicted (scaled) vibrational frequencies for the key functional groups in this compound.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3550 | ν(O-H) | O-H stretching (in the carboxylic acid group) |

| ~2950-3000 | ν(C-H) | C-H stretching (aliphatic) |

| ~1720 | ν(C=O) | C=O stretching (in the carboxylic acid group) |

| ~1550 | νₐ(NO₂) | Asymmetric NO₂ stretching |

| ~1380 | νₛ(NO₂) | Symmetric NO₂ stretching |

| ~1420 | δ(CH₂) | CH₂ scissoring |

| ~1250 | ν(C-O) | C-O stretching (in the carboxylic acid group) |

| ~930 | γ(OH) | Out-of-plane OH bending |

| ~850 | ν(C-N) | C-N stretching |

These predicted frequencies can be directly compared to an experimental FTIR or Raman spectrum to confirm the structure of the synthesized molecule and to assign the observed spectral bands.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. Key insights can be gained by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The following diagram illustrates the relationship between the calculated electronic properties and the predicted chemical reactivity of this compound.

Caption: The interplay between calculated electronic properties and the prediction of chemical reactivity.

For this compound, we would expect the HOMO to be localized primarily on the carboxylic acid group, while the LUMO would likely be centered on the electron-withdrawing nitro group. This suggests that the carboxylic acid is the primary site for electrophilic attack, while the nitro group and the adjacent carbon are susceptible to nucleophilic attack.

Step-by-Step Protocol for Theoretical Calculations

This section provides a generalized protocol for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian.

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular builder.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Conformational Search (Optional but Recommended):

-

Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using dedicated software or by manually rotating key dihedral angles and re-optimizing with molecular mechanics.

-

-

DFT Geometry Optimization:

-

For the lowest energy conformer(s), perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

-

Use the Opt keyword in the route section of the input file.

-

Ensure that the optimization converges to a stationary point (i.e., the forces on all atoms are negligible).

-

-

Vibrational Frequency Calculation:

-

Following successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Use the Freq keyword in the route section.

-

Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum.

-

The output will contain the vibrational frequencies, IR intensities, and Raman activities.

-

-

Electronic Property Analysis:

-

The output file from the frequency calculation will also contain information about the molecular orbitals (HOMO, LUMO) and their energies.

-

To visualize the molecular orbitals and the molecular electrostatic potential, generate cube files from the checkpoint file and use visualization software like GaussView or Avogadro.

-

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the detailed investigation of the molecular structure of this compound. By employing DFT calculations, we can gain invaluable insights into its conformational preferences, geometric parameters, vibrational properties, and electronic structure. These theoretical predictions, when coupled with experimental data, provide a powerful and synergistic approach to understanding the fundamental properties of this versatile molecule.

The knowledge gleaned from such studies can directly inform the rational design of new drug candidates by providing a detailed picture of the molecule's shape and electrostatic properties, which are crucial for molecular recognition and binding. Furthermore, understanding the relationship between molecular structure and material properties is essential for the development of novel functional materials with tailored characteristics. Future work could involve simulating the behavior of this compound in different solvent environments to understand how intermolecular interactions influence its structure and properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Journal of Chemistry Letters. DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]

-

ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

-

PubChemLite. This compound (C4H7NO4). [Link]

-

ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

-

ACS Publications. Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid. [Link]

-

Scirp.org. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. [Link]

-

Springer. Linear and nonlinear optical properties of 4-nitrobenzoic acid (4-NBA) single crystals. [Link]

-

Scirp.org. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional. [Link]

Sources

A Technical Guide to the Synthesis of 4-Nitrobutanoic Acid: Mechanistic Pathways and Practical Considerations

Abstract

This technical guide provides an in-depth examination of the chemical principles governing the synthesis of 4-nitrobutanoic acid from butanoic acid. For researchers, scientists, and drug development professionals, understanding the underlying mechanisms of aliphatic C-H functionalization is paramount for predictable and scalable synthesis. This document elucidates the significant mechanistic departure from classical aromatic nitration, establishing that the conversion of butanoic acid to its 4-nitro derivative proceeds not through an electrophilic substitution pathway, but via a complex, non-selective free-radical mechanism. We will dissect this pathway, from initiation to termination, discuss the inherent challenges in achieving regioselectivity, and present a representative experimental protocol, underscored by rigorous safety imperatives. The guide aims to equip scientists with the foundational knowledge required to approach the synthesis of aliphatic nitro compounds, contextualizing the theoretical mechanisms with practical laboratory considerations and highlighting the rationale for exploring alternative synthetic strategies for targeted isomers.

Introduction: The Challenge of Aliphatic C-H Nitration

Aliphatic nitro compounds are foundational building blocks in modern organic synthesis and medicinal chemistry.[1] The nitro group, a potent electron-withdrawing moiety and a versatile synthetic handle, can be transformed into a wide array of other functional groups, including amines, oximes, and carbonyls. This versatility makes nitroalkanes, such as this compound, valuable precursors in the development of novel pharmaceuticals and functional materials.

The introduction of a nitro group onto a molecule is achieved through nitration. While the nitration of aromatic systems is a well-understood, cornerstone reaction in organic chemistry proceeding via electrophilic aromatic substitution, the nitration of aliphatic compounds presents a formidable challenge.[2][3] Aliphatic sp³-hybridized C-H bonds are significantly less nucleophilic and more inert than the electron-rich π-system of an aromatic ring, rendering them unreactive toward the nitronium ion (NO₂⁺) under standard "mixed acid" (HNO₃/H₂SO₄) conditions.[4]

Specifically, the direct nitration of butanoic acid to selectively form this compound is not a trivial undertaking. The reaction does not follow a simple, predictable pathway. Instead, it necessitates conditions that promote a free-radical chain reaction, a mechanism known for its high energy requirements and, critically, its lack of selectivity.[5] This guide will dissect the predominant free-radical mechanism, providing the causal framework for the experimental choices and outcomes associated with this challenging transformation.

Mechanistic Analysis: Deconstructing the Nitration of an Aliphatic Acid

The attempt to nitrate butanoic acid directly confronts the fundamental principles of chemical reactivity. A clear understanding of why certain pathways are plausible while others are not is essential for rational process design.

The Implausibility of a Direct Electrophilic Substitution Mechanism

The canonical mechanism for nitration involves the attack of a nucleophile on the highly electrophilic nitronium ion (NO₂⁺).[6][7] In aromatic systems, the π-electrons of the benzene ring serve as the nucleophile. An aliphatic C-H bond, however, is a σ-bond with electrons held tightly between two atoms, possessing no available lone pairs or π-orbitals to initiate such an attack. For an electrophile to react with a C-H σ-bond, a superacidic medium is often required to generate a highly reactive, protolytically activated electrophile capable of inserting into the bond.[4] Even under such conditions, the reaction with a simple alkane is difficult. The presence of the electron-withdrawing carboxylic acid group in butanoic acid further deactivates the entire alkyl chain through an inductive effect, making a nucleophilic attack from a C-H bond even less probable.

The Predominant Pathway: Vapor-Phase Free-Radical Nitration

The most viable pathway for the nitration of alkanes and their derivatives is a free-radical substitution reaction, typically conducted in the vapor phase at elevated temperatures (e.g., 350–450 °C).[5][8] This mechanism circumvents the need for a nucleophilic substrate by utilizing highly reactive radical species to activate the C-H bonds. The process can be broken down into three distinct stages: initiation, propagation, and termination.

1. Initiation: Generation of Radical Species At high temperatures, the nitrating agent, typically nitric acid (HNO₃) or dinitrogen tetroxide (N₂O₄), undergoes homolytic cleavage to generate the initial radical species. For nitric acid, this involves the homolysis of the weak O-N bond.[9]

-

HNO₃ → •OH + •NO₂

2. Propagation: The Chain Reaction The propagation stage consists of two key steps that repeat in a cycle:

-

Step A: Hydrogen Abstraction. The highly reactive hydroxyl radical (•OH) abstracts a hydrogen atom from the butanoic acid backbone. This abstraction is non-selective and can occur at any carbon atom (C2, C3, or C4), leading to the formation of a water molecule and a secondary or primary alkyl radical. Abstraction from the C-H bonds of the carboxyl group is also possible but less significant for the formation of the target product.[5]

-

HO• + CH₃CH₂CH₂COOH → H₂O + •CH₂CH₂CH₂COOH (Primary radical at C4)

-

HO• + CH₃CH₂CH₂COOH → H₂O + CH₃•CHCH₂COOH (Secondary radical at C3)

-

HO• + CH₃CH₂CH₂COOH → H₂O + CH₃CH₂•CHCOOH (Secondary radical at C2)

-

-

Step B: Radical Combination. The newly formed alkyl radical reacts with a nitrogen dioxide molecule (•NO₂) to form a C-N bond, yielding a mixture of nitrobutanoic acid isomers.[9]

-

•CH₂CH₂CH₂COOH + •NO₂ → O₂NCH₂CH₂CH₂COOH (this compound)

-

CH₃•CHCH₂COOH + •NO₂ → CH₃CH(NO₂)CH₂COOH (3-Nitrobutanoic acid)

-

CH₃CH₂•CHCOOH + •NO₂ → CH₃CH₂CH(NO₂)COOH (2-Nitrobutanoic acid)

-

3. Termination: Cessation of the Chain The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule.

-

•OH + •OH → H₂O₂

-

•NO₂ + •NO₂ → N₂O₄

-

R• + •OH → ROH (Alcohol byproduct)

A significant challenge in this process is C-C bond cleavage (cracking) at high temperatures, which leads to the formation of shorter-chain nitroalkanes like nitropropane, nitroethane, and nitromethane, further complicating the product mixture.[5] The inherent lack of regioselectivity means that isolating pure this compound from the resulting complex mixture requires challenging and often inefficient purification steps.

Caption: Figure 1: Free-Radical Nitration Mechanism of Butanoic Acid

Experimental Design & Safety Imperatives

Executing an aliphatic nitration requires specialized equipment and an unwavering commitment to safety. The reaction is highly exothermic and involves corrosive and toxic substances.[10] Thermal runaway can lead to violent decomposition and explosion.[11]

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat are required.[12]

-

Engineering Controls: The entire procedure must be conducted within a certified chemical fume hood with robust ventilation to manage toxic fumes (NOx).[11][13] The apparatus must be assembled behind a blast shield.

-

Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. Spill containment kits with neutralizing agents (e.g., sodium carbonate) must be on hand.[14]

-

Reagent Handling: Concentrated nitric acid is a strong oxidizer and highly corrosive. It reacts violently with many organic compounds and reducing agents.[13][14] All handling must be performed with extreme care.

Representative Protocol: Vapor-Phase Nitration

The following protocol is a representative methodology based on established principles of gas-phase alkane nitration and should be adapted and optimized with extreme caution.[5][15]

Objective: To nitrate butanoic acid in the vapor phase to produce a mixture of nitrobutanoic acid isomers.

Apparatus:

-

A flow reactor system, typically a heated tube (e.g., quartz or stainless steel) packed with an inert material to ensure efficient heat transfer.

-

Syringe pumps for controlled delivery of liquid reactants (butanoic acid and nitric acid).

-

A preheater section to vaporize the reactants before they enter the main reactor tube.

-

A temperature control system for the reactor.

-

A quenching system at the reactor outlet, consisting of a condenser and a collection flask cooled in an ice bath to rapidly cool the product stream and prevent decomposition.

-

A scrubber system containing a sodium hydroxide solution to neutralize unreacted acid vapors and toxic NOx gases.

Caption: Figure 2: General Experimental Workflow for Vapor-Phase Nitration

Procedure:

-

System Preparation: Assemble the flow reactor, condenser, collection flask, and scrubber system in a high-performance fume hood. Ensure all connections are secure. Place a blast shield in front of the apparatus.

-

Reactor Heating: Heat the reactor tube to the target temperature, typically in the range of 400-420°C.

-

Reactant Delivery: Once the temperature is stable, begin pumping butanoic acid and concentrated nitric acid (e.g., 70%) through the preheater and into the reactor at a controlled molar ratio (e.g., a 2:1 to 4:1 excess of alkane to acid is common to minimize oxidation).

-

Reaction and Collection: The vaporized reactants mix and react within the heated tube. The product stream exits the reactor and is immediately condensed and collected in the cooled flask. The reaction is allowed to proceed until the desired amount of reactants has been consumed.

-

System Shutdown: Stop the reactant pumps and allow an inert gas (e.g., nitrogen) to flow through the system to purge any remaining reactive vapors. Allow the reactor to cool to room temperature.

-

Product Work-up: Carefully transfer the collected crude liquid to a separatory funnel. Dilute with cold water and neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil will be a mixture of 2-, 3-, and 4-nitrobutanoic acids, unreacted butanoic acid, and other byproducts. Separation of these isomers is challenging due to their similar boiling points and polarities and typically requires fractional distillation under vacuum or preparative chromatography.

Data Summary and Expected Outcomes

Direct nitration of aliphatic chains is notoriously low-yield and non-selective. The data from such experiments are highly dependent on the specific conditions employed.

| Parameter | Typical Range | Rationale / Expected Impact | Reference |

| Temperature | 350 - 450 °C | Required to initiate homolytic cleavage of HNO₃. Higher temperatures increase reaction rate but also promote undesirable C-C bond cleavage (cracking). | [5] |

| Pressure | 8 - 12 atm | Often used in industrial processes to increase reactant concentration and throughput. | [8] |

| Alkane:Acid Molar Ratio | 2:1 to 4:1 | An excess of the hydrocarbon is used to maximize the probability of an alkyl radical reacting with •NO₂ rather than undergoing oxidation or other side reactions. | |

| Residence Time | Seconds | A short residence time is crucial to minimize the formation of oxidation byproducts and decomposition of the desired nitroalkanes. | |

| Expected Yield | Low to Moderate | The conversion of nitric acid to the desired nitroalkanes is often less than 50%, with the remainder being converted to NOx and oxidation byproducts. | |

| Product Distribution | Complex Mixture | A mixture of all possible nitro isomers is expected, along with oxidation products (ketones, alcohols) and shorter-chain nitroalkanes. | [5] |

Conclusion and Outlook

The synthesis of this compound via the direct nitration of butanoic acid is governed by a high-temperature, vapor-phase free-radical mechanism. This pathway is fundamentally non-selective, yielding a complex mixture of regioisomers and fragmentation byproducts that are difficult to separate. While mechanistically informative, this method is impractical for the targeted laboratory or industrial synthesis of pure this compound.

For drug development professionals and synthetic chemists requiring regiochemically pure materials, alternative, multi-step synthetic routes are strongly recommended. Such strategies, for example, involving nucleophilic substitution of a 4-halobutanoate ester with a nitrite salt, offer far superior control over the final product's structure, ensuring purity and predictability in the synthetic outcome. A thorough understanding of the underlying free-radical mechanism, however, remains invaluable for diagnosing impurities, rationalizing byproduct formation, and appreciating the inherent limitations of direct C-H functionalization on unactivated aliphatic scaffolds.

References

[16] Chemical Review and Letters. (2020-02-15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [11] YouTube. (2024-06-06). Nitration reaction safety. [10] National Academic Digital Library of Ethiopia. (2013-11-22). Chemistry, Process Design, and Safety for the Nitration Industry. [5] Chemistry LibreTexts. (2021-07-30). 4.7: Nitration of Alkanes. [13] University of Washington. (n.d.). NITRIC ACID SAFETY. [17] National Center for Biotechnology Information (PMC). (2025-07-08). Ipso nitration in organic synthesis. [4] National Center for Biotechnology Information (PMC). (n.d.). Electrophilic nitration of alkanes with nitronium hexafluorophosphate. [15] Google Patents. (1961). US2998437A - Nitration of carboxylic acids and their derivatives. [1] Benchchem. (n.d.). This compound | C4H7NO4 | 133.10 g/mol . [12] VelocityEHS. (2015-04-27). Nitric Acid Safety Tips & Health Hazards. [14] UW Environmental Health & Safety. (2024-06-24). Reduce your risk of a nitric acid incident. [8] Wikipedia. (n.d.). Nitro compound. [18] ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). Nitrocompounds, Aliphatic. Sciencemadness.org. (n.d.). Nitro Compounds, Aliphatic. [9] DTIC. (1969). MECHANISM OF THE VAPOUR-PHASE NITRATION OF ALKANES BY NITROGEN PEROXIDE. [19] Smolecule. (2023-08-15). Buy this compound | 16488-43-0. [6] Master Organic Chemistry. (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [7] YouTube. (2022-01-19). Mechanism of Nitration: Electrophilic Substitution Reaction. [2] BYJU'S. (n.d.). Aromatic Nitration. [3] Wikipedia. (n.d.). Nitration.

Sources

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Nitro compound - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. m.youtube.com [m.youtube.com]

- 12. ehs.com [ehs.com]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 15. US2998437A - Nitration of carboxylic acids and their derivatives - Google Patents [patents.google.com]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrocompounds, Aliphatic [iloencyclopaedia.org]

- 19. Buy this compound | 16488-43-0 [smolecule.com]

A Historical Perspective on the Discovery and Synthesis of Nitroalkanoic Acids: An In-depth Technical Guide

Introduction

The journey into the world of nitroalkanoic acids is a fascinating exploration of fundamental organic chemistry, tracing its roots back to the latter half of the 19th century. These bifunctional molecules, containing both a nitro group and a carboxylic acid, have emerged as versatile building blocks in modern synthetic chemistry, finding applications in the synthesis of pharmaceuticals, natural products, and specialty chemicals. This in-depth technical guide provides a historical perspective on the discovery and seminal synthetic methodologies that laid the groundwork for the field. We will delve into the pioneering work of chemists who first tamed the reactivity of nitroalkanes and developed the foundational reactions that enabled the construction of these unique molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the historical context and the evolution of synthetic strategies for nitroalkanoic acids.

The Dawn of Nitroalkane Chemistry: Victor Meyer's Groundbreaking Discovery

The story of nitroalkanoic acids begins with the discovery of their parent compounds, the nitroalkanes. In 1872, the German chemist Victor Meyer reported the first successful synthesis of simple nitroalkanes[1][2][3][4]. This breakthrough was a pivotal moment in organic chemistry, introducing a new and highly reactive functional group.

Meyer's method, now known as the Victor Meyer synthesis , involved the reaction of alkyl iodides with silver nitrite (AgNO₂). This nucleophilic substitution reaction, while seemingly straightforward today, was a significant achievement at the time. The choice of silver nitrite was crucial, as the silver ion coordinates with the iodide, facilitating the departure of the leaving group and allowing the nitrite ion to attack the alkyl carbon.

Experimental Protocol: The Victor Meyer Synthesis of Nitroalkanes (Conceptual)

The original experimental details from Meyer's work would have been described in 19th-century German scientific journals. However, a conceptual representation of his method is as follows:

-

Reactant Preparation: An alkyl iodide (e.g., ethyl iodide) was prepared. Silver nitrite was also synthesized, likely through the reaction of a soluble silver salt with a nitrite salt.

-

Reaction: The alkyl iodide was treated with a suspension of silver nitrite, often in a solvent like diethyl ether. The reaction mixture was typically heated to promote the substitution reaction.

-

Workup and Isolation: After the reaction was complete, the solid silver iodide precipitate was removed by filtration. The ethereal solution containing the nitroalkane was then subjected to distillation to isolate the pure product.

This discovery opened the door to a new class of organic compounds and set the stage for further exploration of their reactivity.

Foundational Pillars: The Henry and Michael Reactions

While Victor Meyer's work provided access to nitroalkanes, the synthesis of nitroalkanoic acids required the development of methods for forming carbon-carbon bonds and introducing the carboxylic acid functionality. Two key reactions, discovered in the late 19th century, became the cornerstones of this endeavor: the Henry reaction and the Michael addition.

The Henry Reaction (1895): A Gateway to β-Nitro Alcohols

In 1895, the Belgian chemist Louis Henry discovered a powerful carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base[1][5][6][7][8][9]. This reaction, now famously known as the Henry reaction or the nitroaldol reaction , yields β-nitro alcohols.

The significance of the Henry reaction in the context of nitroalkanoic acid synthesis lies in its ability to create a carbon skeleton with a nitro group and a hydroxyl group in a 1,2-relationship. The resulting β-nitro alcohol could then, in principle, be oxidized to the corresponding β-nitroalkanoic acid.

The mechanism of the Henry reaction involves the deprotonation of the α-carbon of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by protonation of the resulting alkoxide to yield the β-nitro alcohol.

Caption: The mechanism of the base-catalyzed Henry reaction.

The Michael Addition (1887): Forging Carbon-Carbon Bonds with Conjugate Acceptors

In 1887, American chemist Arthur Michael reported the addition of enolates to α,β-unsaturated carbonyl compounds, a reaction now known as the Michael addition [10][11][12][13][14]. This reaction proved to be incredibly versatile, and it was soon discovered that nitronate anions, being excellent nucleophiles, could also act as Michael donors.

The Michael addition of a nitroalkane to an α,β-unsaturated ester, for instance, would directly yield a γ-nitro ester, which could then be hydrolyzed to the corresponding γ-nitroalkanoic acid. This provided a direct and efficient route to this class of compounds.

The Michael addition of a nitroalkane proceeds via the formation of a nitronate anion, which then undergoes a 1,4-conjugate addition to the α,β-unsaturated carbonyl compound. The resulting enolate is then protonated to give the final product.

Caption: The mechanism of the Michael addition of a nitroalkane.

Early Synthetic Approaches to Nitroalkanoic Acids

Armed with the foundational discoveries of nitroalkanes and the powerful carbon-carbon bond-forming reactions of Henry and Michael, chemists in the late 19th and early 20th centuries began to explore the synthesis of nitroalkanoic acids.

α-Nitroalkanoic Acids: The Direct Approach

The simplest α-nitroalkanoic acid, nitroacetic acid , was synthesized by a direct nucleophilic substitution reaction. This method involved the reaction of a haloacetic acid with a nitrite salt, conceptually similar to the Victor Meyer synthesis of nitroalkanes[4][15].

-

Reactant Preparation: A solution of chloroacetic acid is carefully neutralized with a base (e.g., sodium carbonate) to form the sodium chloroacetate salt in situ.

-

Nitrite Addition: A solution of sodium nitrite is then added to the sodium chloroacetate solution.

-

Reaction: The mixture is allowed to react, often with gentle warming, to facilitate the nucleophilic substitution of the chloride by the nitrite ion.

-

Acidification and Extraction: After the reaction, the solution is acidified to protonate the carboxylate and the nitroacetic acid is extracted into an organic solvent.

| Reactant 1 | Reactant 2 | Product | Key Transformation |

| Chloroacetic Acid | Sodium Nitrite | Nitroacetic Acid | Nucleophilic Substitution |

β-Nitroalkanoic Acids: A Two-Step Strategy

The synthesis of β-nitroalkanoic acids historically relied on a two-step process:

-

Henry Reaction: A nitroalkane is reacted with an aldehyde to form a β-nitro alcohol.

-

Oxidation: The primary or secondary alcohol of the β-nitro alcohol is then oxidized to a carboxylic acid.

The oxidation of alcohols was a well-established transformation in the late 19th and early 20th centuries. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), generated from potassium dichromate and sulfuric acid, were commonly employed for this purpose[16][17].

Sources

- 1. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 2. Journal of the Chemical Society 1866: Vol 19 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 3. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 4. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 5. Journal of the Chemical Society archives [onlinebooks.library.upenn.edu]

- 6. catalog.hathitrust.org [catalog.hathitrust.org]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. redalyc.org [redalyc.org]

- 9. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 10. Annalen der Chemie und Pharmacie : Justus Liebig : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 11. Berichte der Deutschen Chemischen Gesellschaft : Deutsche Chemische Gesellschaft : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 12. Justus Liebigs Annalen der Chemie : Justus Liebig : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 13. Justus Liebigs Annalen der Chemie : Wiley InterScience (Online service) : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 14. catalog.hathitrust.org [catalog.hathitrust.org]

- 15. Nitroacetic acid - Wikipedia [en.wikipedia.org]

- 16. vanderbilt.edu [vanderbilt.edu]

- 17. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 4-Nitrobutanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-nitrobutanoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository to offer a foundational understanding of the physicochemical principles governing solubility. We will explore the interplay of intermolecular forces, solvent polarity, and the unique structural attributes of this compound. This guide furnishes detailed, actionable protocols for the experimental determination of solubility and presents a predictive solubility profile in a range of common organic solvents. The insights contained herein are intended to empower scientists to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Significance of this compound and Its Solubility

This compound, with the molecular formula C₄H₇NO₄, is a versatile building block in the fields of organic synthesis and medicinal chemistry.[1] Its structure, which incorporates both a carboxylic acid and a nitro group, allows for a diverse range of chemical transformations. The carboxylic acid moiety can readily undergo esterification and amidation, while the nitro group can be reduced to an amine or participate in various carbon-carbon bond-forming reactions.[1]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Proper solvent selection is paramount for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.[2] The choice of solvent can significantly influence reaction rates and yields.

-

Purification: Techniques such as crystallization, a common method for purifying solid organic compounds, are entirely dependent on the differential solubility of the compound in a given solvent at varying temperatures.[3][4]

-

Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and ultimate therapeutic efficacy.

This guide will provide a detailed exploration of these aspects, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is a direct consequence of its molecular structure. The presence of two highly polar functional groups, the carboxylic acid (-COOH) and the nitro group (-NO₂), alongside a flexible four-carbon alkyl chain, creates a molecule with a nuanced solubility profile.

-

Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor. It can readily interact with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ethers, ketones). The acidic nature of the proton also allows for deprotonation in the presence of a base to form a highly polar carboxylate salt, which is significantly more water-soluble.[2]

-

Nitro Group: The nitro group is a strong electron-withdrawing group and a polar moiety, contributing to the molecule's overall dipole moment. It can act as a hydrogen bond acceptor.

-

Alkyl Chain: The four-carbon chain is nonpolar and contributes hydrophobic character to the molecule. This part of the structure will have favorable interactions with nonpolar solvents.

The balance between the polar functional groups and the nonpolar alkyl chain means that this compound is expected to exhibit moderate solubility in a range of polar solvents and limited solubility in nonpolar solvents.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[4] This principle is rooted in the nature of intermolecular forces. A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

For this compound, the following interactions are key:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonds will form between the solvent and both the carboxylic acid and nitro groups of this compound, leading to favorable energetics for dissolution.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a dipole moment and can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar C=O and N=O bonds in this compound through dipole-dipole interactions and can accept hydrogen bonds from the carboxylic acid group.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The primary intermolecular forces are weak van der Waals forces (London dispersion forces). The energy gained from the interaction of the nonpolar solvent with the alkyl chain of this compound is insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions between the this compound molecules themselves. Consequently, low solubility is expected in these solvents.

The interplay of these forces is visually represented in the following diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Protocol: Shake-Flask Method

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, tared vial. This step removes any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved. The solubility can then be calculated in g/100 mL or other units.

-

Chromatographic/Spectroscopic Method: Accurately dilute the filtered solution with a suitable mobile phase or solvent and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV).

-

Workflow Diagram:

Caption: Workflow for the shake-flask solubility determination method.

Solubility Profile of this compound

Table 1: Predicted Solubility of this compound and Comparative Data for 4-Nitrobenzoic Acid

| Solvent Class | Solvent | Predicted Solubility of this compound | Quantitative Data for 4-Nitrobenzoic Acid ( g/100 mL) |

| Polar Protic | Water | Sparingly Soluble | 0.042 (20 °C)[2] |

| Methanol | Soluble | 8.33[4] | |

| Ethanol | Soluble | 0.91[4] | |

| Polar Aprotic | Acetone | Soluble | 5.0[4] |

| Ethyl Acetate | Moderately Soluble | 2.22[4] | |

| Diethyl Ether | Moderately Soluble | 2.22[4] | |

| Nonpolar | Hexane | Insoluble | Insoluble[4] |

| Toluene | Sparingly Soluble | N/A |

Disclaimer: The predicted solubility is based on theoretical principles. The quantitative data for 4-nitrobenzoic acid is provided for comparative purposes only and may not be representative of this compound's solubility.

Discussion of Profile:

-

The presence of the flexible alkyl chain in this compound, compared to the rigid benzene ring in 4-nitrobenzoic acid, may lead to slightly different solubility behavior. However, the dominant influence of the polar functional groups is expected to result in similar trends.

-

The highest solubility is predicted in polar solvents capable of hydrogen bonding, such as methanol and acetone.

-

A related compound, 2-(4-nitrophenyl)butyric acid, is reported to be soluble in methanol, ethanol, acetone, and chloroform, which supports the predictions for this compound.[6]

-

Solubility in water is expected to be limited due to the hydrophobic four-carbon chain. However, it is likely to be significantly more soluble in aqueous basic solutions due to the formation of the carboxylate salt.[3]

-

As expected, solubility in nonpolar solvents like hexane is predicted to be very low.

Practical Applications and Solvent Selection Strategies

The choice of solvent is a critical decision in the practical application of this compound.

-

For Organic Synthesis: A solvent that dissolves all reactants to a reasonable concentration at the desired reaction temperature is typically chosen. For reactions involving this compound, polar aprotic solvents like acetone or ethyl acetate are often good starting points as they can dissolve a range of organic compounds without interfering with many reaction mechanisms.

-

For Crystallization: The ideal solvent for crystallization is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[3][4] This differential solubility allows for the recovery of pure crystals upon cooling. For this compound, a mixed solvent system, such as ethanol/water, might be effective. The compound would be dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "anti-solvent") would be added dropwise until the solution becomes cloudy, after which the solution is heated to redissolve the solid and then allowed to cool slowly.

Conclusion